2-(Naphthalen-1-ylethynyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H12O |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C19H12O/c20-14-18-8-2-1-6-15(18)12-13-17-10-5-9-16-7-3-4-11-19(16)17/h1-11,14H |
InChI Key |
DQURKBWTGXQTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3C=O |
Origin of Product |
United States |
Reaction Pathways and Transformations of 2 Naphthalen 1 Ylethynyl Benzaldehyde
Aldehyde Functionality-Driven Reactivity
The aldehyde group in 2-(naphthalen-1-ylethynyl)benzaldehyde is a primary site for a range of chemical modifications, characteristic of aromatic aldehydes. Its reactivity is somewhat modulated by the electron-withdrawing nature of the adjacent alkyne and the steric hindrance imposed by the naphthalene (B1677914) ring.
Nucleophilic Addition Reactions and Derivative Formation
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate that can be protonated to yield alcohol derivatives. core.ac.uknih.gov This fundamental reaction allows for the introduction of a wide array of substituents at the former carbonyl carbon.
Common nucleophilic addition reactions for aromatic aldehydes, and thus expected for this compound, include the addition of organometallic reagents (Grignard or organolithium reagents) to form secondary alcohols, and the addition of cyanide to form cyanohydrins. core.ac.uk The steric bulk of the ortho-naphthalenylethynyl group may influence the rate and yield of these additions compared to less hindered benzaldehydes. nih.gov
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Alkyl/Aryl | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
This table is illustrative of expected reactions based on the general reactivity of aromatic aldehydes.
Condensation Reactions, Including Schiff Base Synthesis
Condensation reactions involving the aldehyde functionality provide a straightforward route to a variety of derivatives, most notably imines (Schiff bases) through reaction with primary amines. rsc.orgbeilstein-journals.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration. beilstein-journals.org
The synthesis of Schiff bases from this compound and various primary amines (anilines, alkylamines) is anticipated to proceed under standard conditions, such as refluxing in an appropriate solvent (e.g., ethanol, toluene), often with acid catalysis. researchgate.netnih.gov The resulting Schiff bases are valuable intermediates in their own right, serving as ligands for metal complexes or as precursors for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net
Table 2: Examples of Schiff Base Formation
| Amine Reactant | Product |
|---|---|
| Aniline | N-(2-(naphthalen-1-ylethynyl)benzylidene)aniline |
| p-Toluidine | N-(2-(naphthalen-1-ylethynyl)benzylidene)-4-methylaniline |
This table presents hypothetical products from the reaction of this compound with selected amines.
Chemoselective Oxidation of the Aldehyde Group
The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the alkyne or naphthalene moieties using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder oxidants like silver oxide (Tollens' reagent). dntb.gov.ua The choice of oxidant is crucial to ensure chemoselectivity. For instance, strong oxidants under harsh conditions might lead to cleavage of the alkyne bond.
This oxidation provides a route to 2-(naphthalen-1-ylethynyl)benzoic acid, a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.
Reductive Transformations of the Aldehyde Moiety
Conversely, the aldehyde can be selectively reduced to a primary alcohol, (2-(naphthalen-1-ylethynyl)phenyl)methanol. This is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. dntb.gov.ua More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might also reduce the alkyne under certain conditions.
Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like palladium or platinum) presents a more complex scenario. Depending on the catalyst and reaction conditions, it is possible to achieve selective reduction of the aldehyde, but over-reduction of the alkyne to an alkene or even an alkane is a potential side reaction.
Alkyne Functionality-Mediated Reactivity
The carbon-carbon triple bond in this compound is a key site for reactivity, particularly in intramolecular processes where the adjacent aldehyde group can participate.
Intramolecular Cyclization Processes
The ortho-disposition of the aldehyde and ethynyl (B1212043) groups makes this molecule an excellent substrate for intramolecular cyclization reactions, often catalyzed by transition metals. These reactions are a powerful tool for the synthesis of fused heterocyclic and carbocyclic systems. proquest.com
Coinage metals such as gold, silver, and copper are particularly effective catalysts for activating the alkyne towards nucleophilic attack. proquest.com In the case of this compound, the carbonyl oxygen can act as an intramolecular nucleophile. Depending on the reaction conditions and the catalyst, different cyclization pathways can be accessed. For instance, a 6-endo-dig cyclization is a common pathway for ortho-alkynylbenzaldehydes, leading to the formation of isobenzopyrylium intermediates, which can then be trapped by various nucleophiles to yield substituted isochromene derivatives. nih.govproquest.com
Furthermore, in multicomponent reactions, the initial formation of an imine or another nucleophilic species at the aldehyde position can be followed by an intramolecular attack on the activated alkyne, leading to the construction of complex polycyclic structures like dihydroisoquinolines. nih.gov
Table 3: Potential Intramolecular Cyclization Products
| Catalyst/Reagent | Intermediate/Product Type |
|---|---|
| Au(I) or Ag(I) catalyst | Isochromene derivatives (with external nucleophile) |
| Amine, then CuCl | Dihydroisoquinoline derivatives |
This table illustrates potential cyclization outcomes based on the known reactivity of similar ortho-alkynylbenzaldehydes. nih.govproquest.com
Intermolecular Coupling and Annulation Reactions
The unique structural arrangement of this compound, featuring a nucleophilic alkyne and an electrophilic aldehyde in a 1,4-relationship on a benzene (B151609) ring, makes it a versatile substrate for a variety of intermolecular coupling and annulation reactions. These transformations leverage the dual reactivity of the molecule to construct complex polycyclic and heterocyclic systems. Research into the broader class of 2-alkynylbenzaldehydes has revealed several key reaction pathways, which are directly applicable to the title compound.
One significant transformation is the multicomponent reaction to form substituted isoquinolines. For instance, the reaction of 2-alkynylbenzaldehydes with an amine and a dialkyl phosphite (B83602) can proceed via two main pathways depending on the catalyst and reaction conditions. In a Kabachnik–Fields type reaction, these three components can couple to form α-amino (2-alkynylphenyl)-methylphosphonates. Subsequent intramolecular cyclization (annulation) of this intermediate, often promoted by a copper catalyst, yields 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov This provides a powerful method for building densely functionalized isoquinoline (B145761) scaffolds from simple precursors.
Gold-catalyzed annulations represent another important class of reactions. When treated with a gold catalyst in the presence of vinyl ethers, 2-alkynylbenzaldehydes can undergo annulation to produce dihydronaphthalene derivatives. sci-hub.se The mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the vinyl ether and subsequent cyclization. The specific outcome can be controlled by the choice of catalyst and reaction partners. sci-hub.se
Furthermore, benzannulation reactions provide a direct route to substituted naphthalene derivatives. The Asao–Yamamoto benzannulation, for example, combines a 2-(phenylethynyl)benzaldehyde (B1589314) with an alkyne to construct a new naphthalene core. acs.org This reaction is particularly useful for synthesizing sterically hindered or electronically complex aromatic systems with a high degree of regiochemical control. acs.org Cascade reactions catalyzed by transition metals like rhodium have also been developed, enabling the one-pot synthesis of complex fused systems like dibenzo[a,f]quinolizinium salts from benzaldehydes, anilines, and alkynes through a sequence of C-H activation and annulation steps. acs.org
The table below summarizes selected intermolecular reactions applicable to this compound based on studies of analogous 2-alkynylbenzaldehydes.
| Reaction Type | Reactants | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Phosphonate-Isoquinoline Synthesis | Amine, Dialkyl Phosphite | T3P® then Cu(I) salt | 1,2-Dihydroisoquinolin-1-ylphosphonate |
| Gold-Catalyzed Annulation | Vinyl Ether | Gold(I) complex (e.g., Au-1) | Dihydronaphthalene derivative |
| Asao–Yamamoto Benzannulation | Alkyne | ZnCl2 | Substituted Naphthalene |
| Rhodium-Catalyzed Cascade Annulation | Aniline, Alkyne | Rh(III) complex | Dibenzo[a,f]quinolizinium Salt |
Aromatic Ring System Reactivity
The reactivity of this compound is dominated by the chemistry of its two distinct aromatic systems: the naphthalene ring and the substituted benzene ring. The electronic properties of the linking ethynyl group and the benzaldehyde (B42025) moiety dictate the regioselectivity of further chemical transformations, particularly electrophilic substitution.
Electrophilic Substitution Patterns on the Naphthalene and Benzene Moieties
The two aromatic rings in this compound exhibit markedly different reactivities toward electrophilic aromatic substitution. Naphthalene is inherently more reactive than benzene because the activation energy required to form the intermediate carbocation (a Wheland intermediate) is lower. libretexts.org
Naphthalene Moiety: The naphthalene ring system is activated towards electrophilic attack compared to benzene. Substitution on an unsubstituted naphthalene ring overwhelmingly favors the 1-position (α-position) over the 2-position (β-position). wordpress.comscribd.comstackexchange.com This preference is due to the greater resonance stabilization of the carbocation intermediate formed upon α-attack, which can be drawn with two resonance structures that preserve one intact benzene ring. libretexts.orgstackexchange.com In this compound, the 1-position is already substituted. Therefore, electrophilic attack will be directed to the other available α-positions (4, 5, and 8) and, to a lesser extent, the β-positions (2, 3, 6, and 7). The bulky benzaldehyde-ethynyl substituent at the 1-position may exert some steric hindrance, potentially favoring attack at the more remote 4-, 5-, and 8-positions.
Benzene Moiety: In contrast, the benzene ring is strongly deactivated by the attached aldehyde group (-CHO). The aldehyde group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. sarthaks.comncert.nic.inquora.com This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles than unsubstituted benzene. The deactivation is most pronounced at the ortho and para positions, leaving the meta positions (relative to the aldehyde) as the least deactivated sites for attack. sarthaks.comlibretexts.orgyoutube.com Consequently, any electrophilic substitution on the benzaldehyde ring of the title compound is predicted to occur at the meta-positions, which correspond to positions 4 and 6 of the benzene ring.
| Aromatic Ring | Directing Group | Electronic Effect | Reactivity vs. Benzene | Predicted Substitution Position(s) |
|---|---|---|---|---|
| Naphthalene | -Ethynyl-R | Activating (relative to the benzaldehyde ring) | More reactive | α-positions (4, 5, 8) |
| Benzene | -CHO | Strongly Deactivating, Meta-Directing | Less reactive | meta-positions (4, 6) |
Influence of Remote Substituents on Aromatic Reactivity
The reactivity of each aromatic ring in this compound can be further modulated by the introduction of additional substituents on either ring. The electronic effects of these "remote" substituents are transmitted through the conjugated π-system, influencing the susceptibility of the other ring to electrophilic attack.
Conversely, introducing an electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, on the naphthalene ring would have the opposite effect. It would deactivate the naphthalene ring and, by extension, further deactivate the already electron-poor benzaldehyde ring, making electrophilic substitution on either ring more difficult.
An EWG on the benzene ring would further deactivate this ring, making it extremely unreactive towards electrophilic attack. This would also slightly decrease the electron density on the naphthalene ring via the conjugated system, thus reducing its reactivity, though it would likely remain the preferential site for electrophilic attack. The influence of substituents on reactivity has been well-documented in related systems, where electron-poor benzaldehyde derivatives with withdrawing substituents exhibit increased reactivity in certain reactions due to enhanced electrophilicity of the carbonyl carbon. d-nb.info
The interplay of these substituent effects allows for the fine-tuning of the molecule's reactivity and the regiochemical outcome of subsequent transformations. nih.gov
Catalytic Applications of 2 Naphthalen 1 Ylethynyl Benzaldehyde in Advanced Organic Synthesis
Gold-Catalyzed Cyclization and Annulation Reactions
Gold catalysts, renowned for their strong affinity for alkynes (alkynophilicity), are particularly effective in promoting the cyclization and annulation of 2-(naphthalen-1-ylethynyl)benzaldehyde and related systems. These reactions provide efficient pathways to complex polycyclic aromatic compounds.
Synthesis of Isochromenes and Dihydronaphthalenes
Gold(I) catalysts are adept at activating the alkyne moiety of this compound, making it susceptible to intramolecular nucleophilic attack by the adjacent aldehyde oxygen. This 6-endo-dig cyclization is a key step in the synthesis of isochromene derivatives. The reaction typically proceeds under mild conditions, offering a direct route to this important heterocyclic scaffold. digitellinc.comrsc.org
Furthermore, gold catalysis can facilitate the formation of dihydronaphthalene skeletons. While less common than isochromene synthesis, under specific reaction conditions, the gold-activated alkyne can undergo transformations that lead to carbocyclic ring formation.
Domino Reaction Sequences and Mechanistic Intermediates
The gold-catalyzed reactions of this compound often proceed through domino sequences, where a single catalytic species orchestrates multiple bond-forming events. A common mechanistic pathway commences with the coordination of the gold(I) catalyst to the alkyne. This is followed by an intramolecular nucleophilic attack from the aldehyde oxygen, leading to the formation of a vinylgold intermediate. This intermediate can then undergo further transformations, such as protodeauration to yield the isochromene product. nih.govresearchgate.netnih.gov
In more complex scenarios, the initially formed vinylgold species can be trapped by other nucleophiles present in the reaction mixture or undergo rearrangements, leading to a diverse array of products. The nature of the ligand on the gold catalyst and the reaction conditions can significantly influence the reaction pathway and the final product distribution. rsc.orgresearchgate.net Theoretical studies have been instrumental in elucidating the intricate mechanistic details of these gold-catalyzed cascades. rsc.orgnih.gov
Regiocontrol in Gold-Catalyzed Alkyne Activation
A significant challenge in the functionalization of unsymmetrical internal alkynes is controlling the regioselectivity of nucleophilic attack. In the case of this compound, the electronic and steric properties of the naphthalene (B1677914) and benzaldehyde (B42025) moieties influence the polarization of the alkyne upon coordination to the gold catalyst. Generally, gold-catalyzed additions to alkynes are governed by a combination of these electronic and steric factors. researchgate.netnih.govnih.gov
The choice of ancillary ligands on the gold catalyst can also play a crucial role in directing the regiochemical outcome. Bulky ligands can favor nucleophilic attack at the less sterically hindered carbon of the alkyne, while electronically-tuned ligands can influence the electron density at the alkyne carbons, thereby directing the nucleophile to a specific position.
Palladium-Catalyzed C-H Functionalization Directed by the Aldehyde Group
The aldehyde functionality in this compound can serve as a transient directing group in palladium-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective activation and subsequent functionalization of the ortho C-H bond of the benzaldehyde ring. researchgate.netnih.gov
The catalytic cycle typically involves the in-situ formation of an imine between the aldehyde and an amine co-catalyst. The nitrogen atom of this imine then coordinates to the palladium center, directing the catalyst to the ortho C-H bond. This leads to the formation of a palladacycle intermediate, which can then react with a variety of coupling partners, such as aryl halides or other electrophiles, to introduce new functional groups at the ortho position. researchgate.netlookchem.com This approach provides a powerful tool for the late-stage functionalization of the benzaldehyde core of the molecule.
Silver-Catalyzed Cyclization Processes
Silver catalysts, particularly silver(I) salts, are also effective in promoting the cyclization of 2-alkynylbenzaldehydes. organic-chemistry.orgnih.gov Similar to gold catalysis, silver(I) activates the alkyne towards intramolecular nucleophilic attack. In the context of this compound, this can lead to the formation of isochromene derivatives.
Silver-catalyzed reactions can sometimes offer different reactivity or selectivity profiles compared to their gold-catalyzed counterparts. The choice of the silver salt and the reaction conditions can be optimized to favor specific cyclization pathways. Tandem reactions, where the initial cyclization is followed by further transformations, have also been reported with silver catalysts, expanding the synthetic utility of this methodology. nih.govresearchgate.net
Copper-Catalyzed Transformations (e.g., Dihydronaphthalene Synthesis)
Copper catalysts have demonstrated utility in the transformation of 2-(alkynyl)benzaldehydes, including the synthesis of dihydronaphthalene derivatives. A notable application involves the reaction of 2-(alkynyl)benzaldehydes with alcohols in the presence of a copper catalyst, which selectively yields 1,2-dihydronaphthalene (B1214177) derivatives. researcher.life The proposed mechanism involves an intramolecular dehydration of the alcohol followed by a reaction with the 2-(alkynyl)benzaldehyde.
Furthermore, copper-mediated C-H functionalization has been reported for naphthaldehydes, suggesting that the aldehyde group in this compound could direct copper-catalyzed transformations at specific C-H bonds of the naphthalene ring system. nih.gov These copper-catalyzed methods offer a cost-effective and versatile alternative to catalysis with precious metals.
Table of Catalytic Applications
| Catalyst | Transformation | Product Type |
| Gold | Cyclization/Annulation | Isochromenes, Dihydronaphthalenes |
| Palladium | C-H Functionalization | Ortho-functionalized Benzaldehydes |
| Silver | Cyclization | Isochromenes |
| Copper | Dehydrative Cyclization | 1,2-Dihydronaphthalenes |
Computational and Theoretical Investigations into the Reactivity and Structure of 2 Naphthalen 1 Ylethynyl Benzaldehyde
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has been instrumental in modeling the reaction pathways of complex organic molecules. For derivatives of benzaldehyde (B42025), DFT studies, often employing functionals like B3LYP with basis sets such as 6-31+G(d), have successfully identified transition states and intermediates in reactions like the formation of Schiff bases and hemiaminals. nih.govresearchgate.net These studies typically map out the potential energy surface, identifying key structures such as transition states (TS) that correspond to specific reaction steps. For instance, in reactions with amines, distinct transition states for hydrogen transfer, nucleophilic attack, and water elimination have been characterized. nih.govresearchgate.net While specific DFT studies on the reaction mechanisms of 2-(Naphthalen-1-ylethynyl)benzaldehyde are not extensively documented in current literature, the established methodologies for similar aldehydes provide a robust framework for future investigations.
Steric Hindrance Effects on Reaction Outcomes
Beyond electronic effects, the three-dimensional arrangement of atoms, or steric hindrance, plays a critical role in determining reaction outcomes. The bulky naphthalenylethynyl substituent at the ortho position of the benzaldehyde ring in this compound is expected to exert significant steric influence. This can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less substituted benzaldehydes. chegg.com Furthermore, steric hindrance can influence the conformational preferences of the molecule, which in turn can affect which reaction pathways are favored.
Transition State Characterization and Energy Landscapes
The following table outlines hypothetical energy barriers for key reaction steps that could be investigated for this compound, based on general knowledge of benzaldehyde reactions.
| Reaction Step | Hypothetical Transition State | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS_attack | Data not available |
| Proton Transfer | TS_H_transfer | Data not available |
| Cyclization | TS_cyclization | Data not available |
This table is for illustrative purposes as specific computational data for this compound is not currently available.
Conformational Analysis and Intramolecular Interactions, including π-Stacking
The potential for intramolecular π-stacking is a significant feature of this molecule's structure. The table below summarizes key parameters that would be investigated in a computational conformational analysis.
| Parameter | Description | Hypothetical Value |
| Dihedral Angle (C-C-C≡C) | The angle defining the rotation around the bond connecting the benzaldehyde and ethynyl (B1212043) groups. | Data not available |
| π-Stacking Distance | The distance between the centroids of the naphthalene (B1677914) and benzene (B151609) rings in a stacked conformation. | Data not available |
| Stacking Energy | The calculated energy stabilization due to the π-stacking interaction. | Data not available |
This table is for illustrative purposes as specific computational data for this compound is not currently available.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(Naphthalen-1-ylethynyl)benzaldehyde by mapping the chemical environments of its constituent protons and carbon atoms.
Detailed Proton (¹H) NMR Analysis for Structural Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, benzaldehyde (B42025) ring, and naphthalene (B1677914) ring protons. The chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups, including the electron-withdrawing aldehyde and the anisotropic effects of the aromatic systems and the alkyne bond.
The most downfield signal is anticipated for the aldehyde proton (-CHO), typically appearing as a singlet in the range of δ 9.5–10.5 ppm due to the strong deshielding effect of the carbonyl group. compoundchem.comoregonstate.edu The protons of the ortho-substituted benzaldehyde ring and the naphthalen-1-yl group will resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm.
Specifically, the four protons on the benzaldehyde ring would display complex splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. The seven protons of the naphthalene ring system are also expected to appear as a series of complex multiplets in the aromatic region. Based on analogous structures like 1-ethynylnaphthalene, these signals would be spread across the δ 7.5-8.5 ppm range. nih.govchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Benzaldehyde Ring (4H) | 7.4 - 8.0 | Multiplets (m) |
| Naphthalene Ring (7H) | 7.5 - 8.5 | Multiplets (m) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, a total of 19 distinct carbon signals are expected, as all carbon atoms are in unique chemical environments.
The carbonyl carbon of the aldehyde group is the most deshielded, with its signal predicted to appear far downfield, typically in the δ 190–195 ppm region. libretexts.org The two sp-hybridized carbons of the alkyne moiety are expected to resonate in the range of δ 80–100 ppm. youtube.comwisc.edu The remaining signals, corresponding to the 16 sp²-hybridized carbons of the benzaldehyde and naphthalene rings, would appear in the aromatic region of δ 120–140 ppm. libretexts.orgpressbooks.pub The exact positions are dictated by the substitution pattern and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 195 |
| Benzaldehyde Ring (6C) | 125 - 140 |
| Acetylenic Carbons (C≡C) | 80 - 100 |
| Naphthalene Ring (10C) | 120 - 135 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Studies
To unambiguously assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be instrumental in tracing the proton-proton connectivities within the benzaldehyde ring and independently within the seven-proton naphthalene system, allowing for sequential assignment of the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively link the assigned proton resonances from the ¹H NMR spectrum to their corresponding carbon resonances in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its precise elemental formula. researchgate.netrsc.org The molecular formula for this compound is C₁₉H₁₂O.
By summing the exact masses of the most abundant isotopes of each element (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated. missouri.edu An experimental HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. researchgate.netyoutube.com
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂O |
| Calculated Exact Mass [M] | 256.08882 Da |
| Expected Ion (e.g., [M+H]⁺) | 257.09664 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. und.edu It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound. acs.orgresearchgate.net
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. scirp.orgscirp.org A pure sample of this compound would ideally show a single major peak in the resulting chromatogram. The presence of other peaks would indicate impurities, such as unreacted starting materials or by-products from the synthesis.
The mass spectrometer detector then analyzes the molecules as they elute from the GC column. The mass spectrum corresponding to the main peak would display a molecular ion (M⁺) peak at m/z = 256, confirming the molecular weight of the compound. The spectrum would also show a characteristic fragmentation pattern that can be used as a chemical fingerprint to further verify the compound's identity.
An article on the advanced spectroscopic characterization of “this compound” cannot be generated at this time. Extensive searches for specific experimental data for this compound have not yielded published results for X-ray crystallography, infrared (IR) spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy.
Scientific literature contains information on related compounds, such as benzaldehyde, naphthalene, and derivatives like 2-(phenylethynyl)benzaldehyde (B1589314). This information allows for theoretical predictions of the spectroscopic properties of this compound. For instance, the infrared spectrum would be expected to show characteristic absorption bands for the aldehyde carbonyl group (C=O), the alkyne (C≡C) bond, and aromatic C-H bonds. Similarly, its UV-Vis spectrum would likely exhibit absorption maxima influenced by the extended conjugated π-electron system formed by the linkage of the naphthalene and benzaldehyde moieties through the ethynyl (B1212043) bridge.
However, without experimentally determined data, a scientifically accurate and detailed analysis as required by the prompt—including specific dihedral angles from X-ray crystallography, precise wavenumbers from IR spectroscopy, and exact absorption maxima (λmax) from UV-Vis spectroscopy—cannot be provided. The generation of such an article would require access to published research that specifically characterizes this compound, which is not currently available in the public domain based on the conducted searches.
Structure Reactivity Relationship Studies and Rational Design Principles
Impact of Naphthalenyl and Ethynyl (B1212043) Moieties on Reactivity and Selectivity
The naphthalenyl and ethynyl groups in "2-(Naphthalen-1-ylethynyl)benzaldehyde" exert significant electronic and steric influences that dictate its chemical behavior, particularly in intramolecular reactions.
Electronic Effects:
The naphthalenyl group, being a larger aromatic system compared to a simple phenyl ring, possesses distinct electronic properties. Its extended π-system can influence the electron density of the adjacent ethynyl bond. This modulation of the electronic character of the alkyne is crucial in various transformations, including cyclization reactions. The polarization of the C≡C bond can affect the regioselectivity of palladium-catalyzed annulation reactions in related 2-alkynylbenzaldehydes.
The ethynyl moiety serves as a reactive site for a variety of transformations. It can act as a dienophile or a dipolarophile in cycloaddition reactions and is susceptible to nucleophilic or electrophilic attack depending on the reaction conditions and the electronic nature of the substituents on the aromatic rings. The presence of the aldehyde group ortho to the ethynyl linkage facilitates intramolecular reactions, leading to the formation of polycyclic aromatic compounds.
Steric Effects:
The 1-naphthalenyl group is known to impose considerable steric hindrance compared to a phenyl group. canterbury.ac.nzstackexchange.com This steric bulk can influence the approach of reagents and catalysts, thereby affecting reaction rates and selectivity. In reactions involving the aldehyde or the ethynyl group, the peri-hydrogen at the 8-position of the naphthalene (B1677914) ring can sterically interact with the reactive center, potentially favoring the formation of specific isomers. stackexchange.com For instance, in substitution reactions on naphthalene, the 1-position is generally more reactive due to electronic reasons, but bulky substituents often favor the 2-position to minimize steric interactions. stackexchange.com This principle suggests that the geometry of transition states in reactions of "this compound" will be significantly influenced by the steric demands of the naphthalenyl moiety.
The interplay between the electronic and steric effects of the naphthalenyl and ethynyl groups is critical in determining the outcome of synthetic transformations. For instance, in intramolecular cyclizations, the regioselectivity will be a consequence of both the electronic activation of the alkyne and the steric constraints imposed by the bulky naphthalene ring.
Systematic Investigations of Substituent Effects on Reaction Efficiency and Regioselectivity
While specific systematic studies on substituted "this compound" are not extensively documented in the reviewed literature, the principles of substituent effects on analogous benzaldehyde (B42025) and alkyne systems can be extrapolated to predict the reactivity of this compound. The introduction of substituents on either the benzaldehyde or the naphthalenyl ring can profoundly impact reaction efficiency and regioselectivity.
Substituent Effects on the Benzaldehyde Ring:
The reactivity of the aldehyde group is highly sensitive to the electronic nature of substituents on the benzene (B151609) ring. This relationship is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). wikipedia.orgwalisongo.ac.id
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, increase the electrophilicity of the aldehyde's carbonyl carbon. This enhancement in electrophilicity generally accelerates reactions involving nucleophilic attack on the aldehyde, such as aldol (B89426) condensations. d-nb.inforesearchgate.net A positive slope (ρ > 0) in a Hammett plot for such reactions indicates that the reaction is favored by substituents that stabilize a negative charge in the transition state. wikipedia.org
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the carbonyl carbon. This generally retards the rate of nucleophilic addition to the aldehyde. d-nb.inforesearchgate.net
The position of the substituent (ortho, meta, or para) also plays a crucial role due to the interplay of inductive and resonance effects.
Substituent Effects on the Naphthalenyl Ring:
Substituents on the naphthalenyl ring will primarily influence the electronic properties of the ethynyl group.
EWGs on the naphthalene ring will decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack.
EDGs will increase the electron density of the alkyne, favoring reactions with electrophiles.
These electronic modulations can have a significant impact on the regioselectivity of intramolecular cyclizations. For example, in palladium-catalyzed cyclizations of 2-alkynylbenzaldehydes, the polarization of the C≡C bond, influenced by substituents, can direct the course of the reaction.
The following table summarizes the expected effects of substituents on the reactivity of "this compound" based on general principles observed in related systems.
| Substituent Position | Substituent Type | Expected Effect on Aldehyde Reactivity (Nucleophilic Attack) | Expected Effect on Alkyne Reactivity (Nucleophilic Attack) |
| Benzaldehyde Ring | Electron-Withdrawing | Increase | Minor |
| Benzaldehyde Ring | Electron-Donating | Decrease | Minor |
| Naphthalenyl Ring | Electron-Withdrawing | Minor | Increase |
| Naphthalenyl Ring | Electron-Donating | Minor | Decrease |
Development of Predictive Models for Guiding Synthetic Strategy
The development of predictive models for the reactivity of complex organic molecules is a growing area of research, often combining experimental kinetic data with computational chemistry. nih.gov For "this compound" and its derivatives, such models could be invaluable for predicting reaction outcomes and optimizing synthetic strategies.
Hammett-Type Correlations:
For reactions involving the aldehyde functionality, Hammett-type linear free-energy relationships can be established by systematically varying substituents on the benzaldehyde ring and measuring the corresponding reaction rates. walisongo.ac.id The reaction constant (ρ) obtained from the Hammett plot provides quantitative insight into the sensitivity of the reaction to electronic effects and can help in elucidating the reaction mechanism. wikipedia.org A large positive or negative ρ value suggests a significant build-up of negative or positive charge, respectively, in the transition state. viu.ca
Computational Modeling:
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure and energetics of "this compound" and its reaction intermediates and transition states. researchgate.netresearchgate.net These computational studies can be used to:
Calculate molecular properties such as atomic charges, bond orders, and frontier molecular orbital energies to rationalize observed reactivity.
Model reaction pathways and determine activation energies to predict the feasibility and selectivity of different reactions.
Simulate the effect of different substituents on the electronic and steric properties of the molecule, thereby guiding the selection of substrates for desired transformations.
For instance, computational models have been developed to predict the site-selectivity in C-H functionalization reactions based on the electronic properties of the substrate. nih.gov A similar approach could be applied to predict the regioselectivity of intramolecular cyclizations of substituted "this compound".
By combining experimental kinetic data with computational modeling, it is possible to develop robust predictive models that can guide the rational design of synthetic routes utilizing "this compound" as a versatile building block for the construction of complex polycyclic architectures.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems and Ligands
The synthesis and transformation of o-alkynylbenzaldehydes are often mediated by transition metal catalysts. For 2-(Naphthalen-1-ylethynyl)benzaldehyde, a key future direction lies in the exploration of new catalytic systems to control the reactivity of its dual functional groups—the alkyne and the aldehyde. Research into gold, ruthenium, and iron catalysts, which have shown efficacy in benzannulation reactions of related compounds, could lead to novel synthetic pathways for complex polycyclic aromatic structures derived from the target molecule. rsc.org
Furthermore, the development of bespoke ligands will be crucial. Ligand design can influence regioselectivity and reactivity, potentially enabling selective transformations at either the alkyne or the aldehyde. The investigation into bidentate phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could offer precise control over the coordination environment of the metal center, thereby unlocking new reaction pathways.
Table 1: Potential Catalytic Systems for Investigation
| Catalyst Class | Potential Application | Rationale |
| Gold (AuCl₃, AuCl) | Benzannulation/Cyclization | High affinity for alkynes, promoting intramolecular reactions. semanticscholar.org |
| Ruthenium (Ru-based complexes) | C-H Activation/Coupling | Versatility in catalyzing additions and cycloisomerizations. |
| Iron (FeCl₃) | Annulation Reactions | Cost-effective and environmentally benign alternative to precious metals. rsc.org |
| Brønsted Acids (HNTf₂) | Alkyne-Aldehyde Coupling | Can catalyze regioselective preparation of naphthalene (B1677914) derivatives. semanticscholar.org |
Asymmetric Synthesis Using Chiral Catalysis or Auxiliaries
The aldehyde functionality in this compound is a prime target for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity. Future research will likely focus on the development of catalytic asymmetric nucleophilic additions to the carbonyl group.
The use of chiral organocatalysts, such as proline derivatives or chiral secondary amines, represents a promising metal-free approach. researchgate.net These catalysts can activate the aldehyde towards enantioselective additions of various nucleophiles. nih.gov Alternatively, chiral Lewis acid catalysts, incorporating metals like zinc or scandium complexed with chiral ligands (e.g., N,N'-dioxides), could be employed to achieve high stereocontrol in reactions such as asymmetric alkylations or aldol (B89426) reactions. rsc.orglookchem.com The synthesis of optically active Betti base derivatives from 2-naphthol and imines highlights a relevant strategy that could be adapted. lookchem.com
Another avenue involves the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction before being cleaved.
Applications in Flow Chemistry for Sustainable and Efficient Synthesis
Flow chemistry, or continuous-flow methodology, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or rapid reactions, and greater scalability. americanpharmaceuticalreview.comucd.ie Applying flow chemistry to the synthesis or subsequent transformations of this compound is a key area for future development.
The synthesis of this compound may involve energetic intermediates or rapid reaction kinetics that are difficult to control in a batch reactor. A continuous-flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities while minimizing byproduct formation. americanpharmaceuticalreview.comresearchgate.net Furthermore, multi-step syntheses involving this molecule could be "telescoped" into a continuous sequence without the need to isolate intermediates, significantly improving process efficiency and reducing waste. ucd.ie
Table 2: Potential Advantages of Flow Chemistry for this compound
| Feature | Advantage | Potential Application |
| Enhanced Heat Transfer | Improved safety and selectivity for exothermic reactions. | High-temperature cyclization or coupling reactions. |
| Precise Residence Time Control | Minimization of byproduct formation. | Reactions with unstable intermediates. |
| Scalability | Seamless transition from laboratory to production scale. | Efficient manufacturing of derivatives. |
| Process Intensification | Use of high temperatures and pressures safely. | Accelerating slow transformations. americanpharmaceuticalreview.com |
Development of In Situ Spectroscopic Methods for Real-time Reaction Monitoring
To optimize reaction conditions and gain a deeper mechanistic understanding, the development of in situ spectroscopic monitoring techniques is essential. Process Analytical Technology (PAT) tools, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, can be integrated directly into the reaction vessel or flow stream to provide real-time data. rsc.org
Using a fiber-optic FTIR-ATR probe, researchers could monitor the concentration of reactants, intermediates, and products as the reaction progresses. mdpi.com This data allows for the rapid determination of reaction kinetics and endpoints without the need for offline sampling and analysis. mdpi.comresearchgate.net Such insights are invaluable for optimizing catalyst loading, temperature, and reaction time, ultimately leading to more robust and efficient chemical processes. This approach is particularly powerful when coupled with flow chemistry platforms. rsc.org
Computational Prediction and Design of Novel Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity. Future research on this compound will undoubtedly leverage computational studies to explore its electronic structure and predict its behavior in various chemical transformations.
DFT calculations can be used to:
Model the transition states of potential intramolecular cyclization reactions to predict the most likely products and the activation energy barriers. rsc.org
Investigate the mechanism of catalytic cycles, helping to explain the role of the catalyst and ligands in determining the reaction outcome.
Predict the impact of substituents on the naphthalene or benzaldehyde (B42025) rings on the molecule's reactivity and electronic properties.
Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds and intermediates. nih.gov
These computational insights can guide experimental work, reducing the amount of trial-and-error required and accelerating the discovery of new reactions and molecules.
Q & A
Basic: What are the established synthetic routes for 2-(Naphthalen-1-ylethynyl)benzaldehyde, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via Sonogashira coupling , which involves a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key steps include:
- Reagent selection : Use of Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ as catalysts, CuI as a co-catalyst, and triethylamine as a base in anhydrous DMF or THF .
- Optimization : Reaction temperature (80–100°C) and inert atmosphere (N₂/Ar) are critical to prevent alkyne polymerization. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion .
- Work-up : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography yield the product in >95% purity .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) studies using software like Gaussian or ORCA can model:
- Electron distribution : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The naphthalene-ethynyl group enhances π-conjugation, lowering the LUMO energy and increasing electrophilicity .
- Charge transfer : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the aldehyde group and the aromatic system .
- Validation : Compare computed NMR chemical shifts (e.g., δ ~10.28 ppm for the aldehyde proton) with experimental ¹H NMR data to validate accuracy .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~10.28 ppm, singlet) and aromatic protons (δ 7.15–8.37 ppm) .
- GC-MS : Confirms molecular ion peak (m/z = 284.3 for C₁₉H₁₂O) and absence of side products (e.g., unreacted naphthalene derivatives) .
- X-ray Crystallography : Resolves bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles between naphthalene and benzaldehyde moieties .
Advanced: How does this compound perform in catalytic oxidation or coordination chemistry applications?
Methodological Answer:
- Catalytic oxidation : In Ce-MOF systems, the aldehyde group can act as an intermediate in styrene oxidation, producing styrene oxide (80% selectivity) and benzaldehyde (20%) under mild conditions (50°C, 2 h) .
- Coordination chemistry : The compound forms Schiff bases with amines (e.g., ethanolamine), enabling synthesis of transition-metal complexes (Cu²⁺, Ni²⁺). Characterization involves IR (C=N stretch ~1600 cm⁻¹) and single-crystal XRD to confirm octahedral geometry .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Keep at 0–6°C under inert gas (Ar) to prevent aldehyde oxidation. Use amber vials to avoid photodegradation .
- Handling : Use gloveboxes for air-sensitive reactions. Safety protocols include fume hoods for volatile solvents (DMF, THF) and PPE (nitrile gloves, lab coat) .
Advanced: How can reaction pathways involving this compound be analyzed for competing byproducts?
Methodological Answer:
- Mechanistic studies : Use LC-MS to detect intermediates (e.g., Sonogashira coupling byproducts like homocoupled diynes).
- Kinetic analysis : Monitor reaction progress via in-situ IR spectroscopy (C≡C stretch ~2100 cm⁻¹) to optimize catalyst loading and minimize side reactions .
- Computational modeling : Transition-state analysis (DFT) identifies energy barriers for competing pathways, such as alkyne dimerization vs. cross-coupling .
Basic: What are the spectroscopic signatures of this compound in UV-Vis and fluorescence studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
